molecular formula C9H8BrFO2 B6356543 Methyl 5-bromo-2-fluoro-3-methylbenzoate CAS No. 1538333-27-5

Methyl 5-bromo-2-fluoro-3-methylbenzoate

Cat. No.: B6356543
CAS No.: 1538333-27-5
M. Wt: 247.06 g/mol
InChI Key: IEKHCNNINMZKEV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-fluoro-3-methylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination and fluorination of 3-methylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of bromine and a fluorinating agent such as hexafluorophosphoric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-2-fluoro-3-methylbenzoate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-3-fluoro-2-methylbenzoate: Similar structure but different substitution pattern.

    Methyl 5-bromo-2-fluoro-4-methylbenzoate: Another isomer with a different position of the methyl group.

    Methyl 5-chloro-2-fluoro-3-methylbenzoate: Chlorine instead of bromine

Uniqueness

Methyl 5-bromo-2-fluoro-3-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms allows for unique interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 5-bromo-2-fluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKHCNNINMZKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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